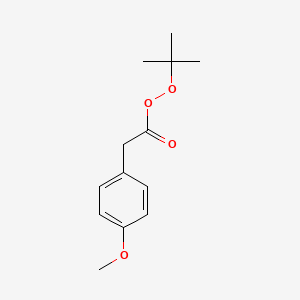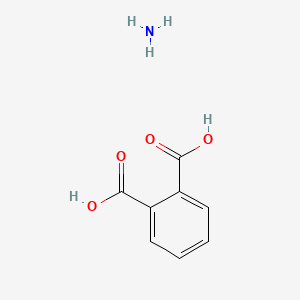
(3Z)-3-(1-anilinoethylidene)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-3-(1-anilinoethylidene)oxolan-2-one is an organic compound that features a unique structure combining an oxolanone ring with an anilinoethylidene group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(1-anilinoethylidene)oxolan-2-one typically involves the condensation of an appropriate oxolanone derivative with an aniline derivative under controlled conditions. Common reagents used in this synthesis include:
- Oxolan-2-one derivatives
- Aniline derivatives
- Catalysts such as acids or bases to facilitate the condensation reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
- Continuous flow reactors for efficient mixing and reaction control
- Purification steps such as crystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(1-anilinoethylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The anilino group can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: May be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3Z)-3-(1-anilinoethylidene)oxolan-2-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(1-anilinoethylidene)oxolan-2-one: Similar compounds may include other oxolanone derivatives or anilino compounds with different substituents.
Comparison: Compared to other similar compounds, this compound may exhibit unique reactivity or biological activity due to its specific structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
(3Z)-3-(1-anilinoethylidene)oxolan-2-one |
InChI |
InChI=1S/C12H13NO2/c1-9(11-7-8-15-12(11)14)13-10-5-3-2-4-6-10/h2-6,13H,7-8H2,1H3/b11-9- |
InChI Key |
RWAIILIXTWTSAD-LUAWRHEFSA-N |
Isomeric SMILES |
C/C(=C/1\CCOC1=O)/NC2=CC=CC=C2 |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


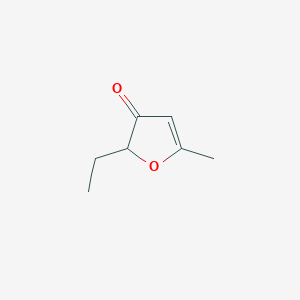


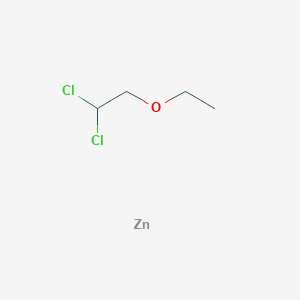
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)

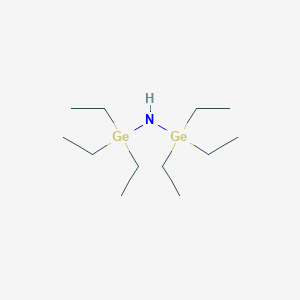
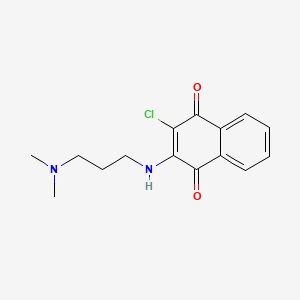
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
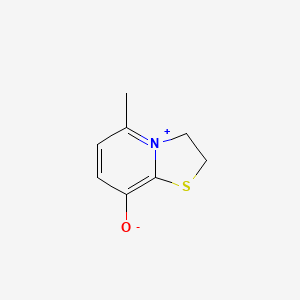
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
